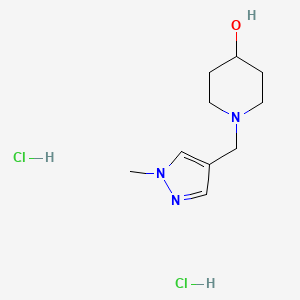

1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol dihydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The molecule also contains a 1-methyl-1H-pyrazol-4-yl group , which is a type of azole, a class of five-membered nitrogen-containing heterocycles. Azoles are also common in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a common structural motif in many biologically active compounds, and a 1-methyl-1H-pyrazol-4-yl group .Chemical Reactions Analysis

Again, without specific information on this compound, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the piperidine ring and the 1-methyl-1H-pyrazol-4-yl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could influence its solubility and stability .Applications De Recherche Scientifique

Chronic Parkinsonism and Neurotoxicity

Research has highlighted the neurotoxic potential of compounds structurally related to 1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol dihydrochloride, such as MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), which is known to induce Parkinsonism in humans. The neurotoxicity arises from selective damage to cells in the substantia nigra, which underscores the importance of understanding the molecular interactions and potential risks associated with related compounds (Langston et al., 1983).

Drug Metabolism and Disposition

The study of drug metabolism is crucial for developing effective and safe medications. For instance, the disposition and metabolism of SB-649868, a novel orexin receptor antagonist, have been extensively studied, demonstrating the importance of understanding how similar compounds are metabolized and excreted in the human body. This research provides insights into the metabolic pathways and potential interactions relevant to compounds like this compound (Renzulli et al., 2011).

Receptor Antagonism and Behavioral Effects

Understanding the interaction between compounds and various receptors is vital for assessing their therapeutic potential. For example, research into the cannabinoid CB1 receptor antagonist SR141716A has revealed its influence on dopamine-mediated behaviors, suggesting that receptor antagonism can significantly impact physiological and psychological states. Such insights are pertinent to evaluating the scientific applications of this compound, particularly in neuroscience and pharmacology (Ferrer et al., 2007).

Therapeutic Potential in Neurological Disorders

The exploration of NOP receptor antagonists like LY2940094 for conditions such as obesity, eating disorders, and depression highlights the ongoing search for novel therapeutic agents targeting specific neural pathways. The detailed study of receptor occupancy and pharmacokinetics provides a framework for assessing similar compounds' potential therapeutic applications (Raddad et al., 2016).

Environmental and Health Impacts

Investigations into the exposure to organophosphorus and pyrethroid pesticides emphasize the need to understand environmental chemicals' health effects. Studies focusing on the metabolites of such compounds in human samples shed light on exposure levels, metabolism, and potential health risks, which are critical considerations for compounds with potential environmental presence (Babina et al., 2012).

Propriétés

IUPAC Name |

1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.2ClH/c1-12-7-9(6-11-12)8-13-4-2-10(14)3-5-13;;/h6-7,10,14H,2-5,8H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVQOZMVFUGPEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN2CCC(CC2)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2407314.png)

![N-allyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407315.png)

![2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2407325.png)

![8-chloro-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407327.png)